(3-Amino-7-methoxybenzofuran-2-yl)(azepan-1-yl)methanone
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Overview
Description
“(3-Amino-7-methoxybenzofuran-2-yl)(azepan-1-yl)methanone” is a complex chemical compound. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran derivatives have been synthesized using various methods. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including “(3-Amino-7-methoxybenzofuran-2-yl)(azepan-1-yl)methanone”, has been confirmed using 1H and 13C NMR analysis . The 3-naphthoylindole structure was confirmed with the characteristic signals in the aromatic and the carbonyl regions .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are complex and varied. For instance, a benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .Scientific Research Applications
- Benzofuran derivatives have emerged as promising antimicrobial agents . Their unique structural features make them suitable candidates for combating deadly microbes. Researchers have explored benzofuran-based compounds for their activity against clinically approved targets. Further investigations into the specific antimicrobial properties of this compound could lead to novel therapeutic options.
- Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases like cancer and psoriasis . Their potential lies in modulating skin-related conditions, making them relevant for dermatological research.
- Benzofuran compounds have extensive pharmaceutical applications, including cardiovascular agents. For instance, amiodarone, a benzofuran derivative, is used to treat arrhythmias . Investigating the cardiovascular effects of our compound could yield valuable insights.
- The synthesis and reactivity of novel benzofuran derivatives are essential areas of study. Investigating the reaction pathways and exploring modifications around the benzofuran nucleus can guide medicinal chemists in designing more potent derivatives .
Antimicrobial Activity
Skin Diseases Treatment
Cardiovascular Applications
Chemical Synthesis and Reactivity
Future Directions
Benzofuran compounds, including “(3-Amino-7-methoxybenzofuran-2-yl)(azepan-1-yl)methanone”, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely focus on further exploring the therapeutic potential of these compounds for the treatment of various diseases .
properties
IUPAC Name |
(3-amino-7-methoxy-1-benzofuran-2-yl)-(azepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-20-12-8-6-7-11-13(17)15(21-14(11)12)16(19)18-9-4-2-3-5-10-18/h6-8H,2-5,9-10,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEZUDMLSZWXFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2N)C(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-7-methoxybenzofuran-2-yl)(azepan-1-yl)methanone |
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